![molecular formula C16H14N2O B13670321 4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)
4-[(2-Methylquinolin-4-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylquinolin-4-yl)amino]phenol is a compound that belongs to the class of quinoline derivatives. . This compound features a quinoline ring system substituted with a methyl group at the 2-position and an amino group at the 4-position, which is further connected to a phenol group.
Métodos De Preparación
The synthesis of 4-[(2-Methylquinolin-4-yl)amino]phenol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline ring . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .
Análisis De Reacciones Químicas
4-[(2-Methylquinolin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylquinolin-4-yl)amino]phenol involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, it has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its efficacy .
Comparación Con Compuestos Similares
4-[(2-Methylquinolin-4-yl)amino]phenol can be compared with other quinoline derivatives such as:
4-Aminoquinoline: Known for its antimalarial activity.
2-Methylquinoline: Exhibits substantial biological activities.
4-Hydroxyquinoline: Used in the synthesis of various bioactive compounds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H14N2O |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
4-[(2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C16H14N2O/c1-11-10-16(14-4-2-3-5-15(14)17-11)18-12-6-8-13(19)9-7-12/h2-10,19H,1H3,(H,17,18) |
Clave InChI |
WHTXSCUAVHWJSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



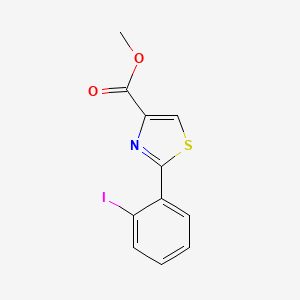
![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)

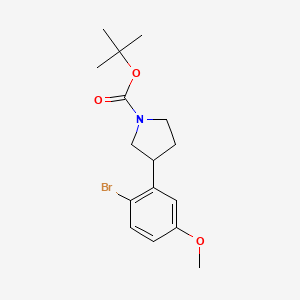
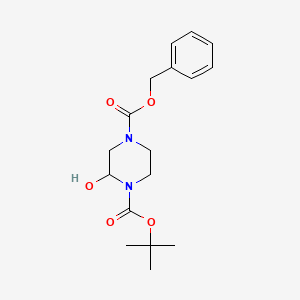
![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
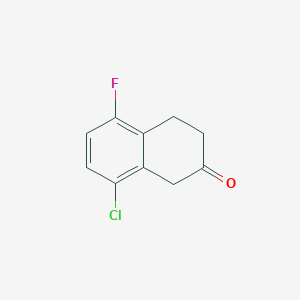
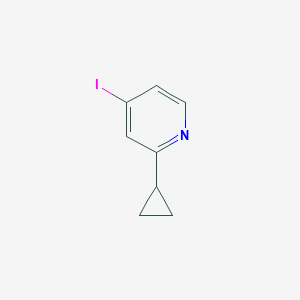
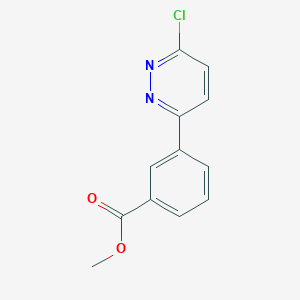
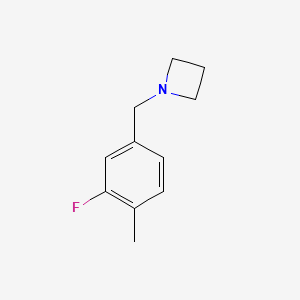
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)
![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)
